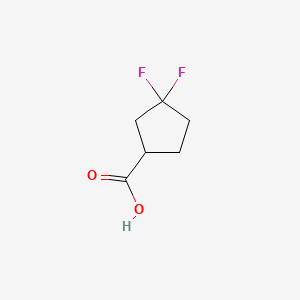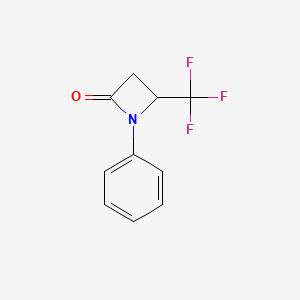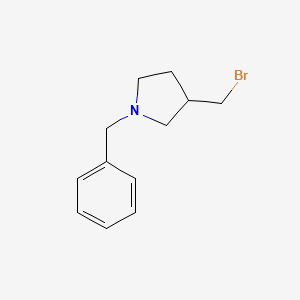
1-Benzyl-3-bromomethyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-bromomethyl-pyrrolidine is a chemical compound with the molecular formula C₁₂H₁₆BrN and a molecular weight of 254.17 g/mol It features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and a bromomethyl group at the third carbon atom
Preparation Methods
The synthesis of 1-Benzyl-3-bromomethyl-pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidine and benzyl bromide.
Reaction Conditions: Pyrrolidine is reacted with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form 1-benzylpyrrolidine.
Bromomethylation: The 1-benzylpyrrolidine is then subjected to bromomethylation using formaldehyde and hydrobromic acid to introduce the bromomethyl group at the third carbon atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-3-bromomethyl-pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common reagents used in these reactions include sodium hydride, potassium carbonate, formaldehyde, hydrobromic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-bromomethyl-pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system due to its structural similarity to neurotransmitters.
Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromomethyl-pyrrolidine involves its interaction with biological targets through its bromomethyl and benzyl groups. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3-bromomethyl-pyrrolidine can be compared with other pyrrolidine derivatives such as:
1-Benzylpyrrolidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)pyrrolidine: Lacks the benzyl group, which may affect its biological activity and binding affinity to targets.
1-Benzyl-3-methylpyrrolidine: The methyl group is less reactive compared to the bromomethyl group, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of the benzyl and bromomethyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-benzyl-3-(bromomethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYMERCNLIPXPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CBr)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735225 |
Source


|
| Record name | 1-Benzyl-3-(bromomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260805-99-9 |
Source


|
| Record name | 1-Benzyl-3-(bromomethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

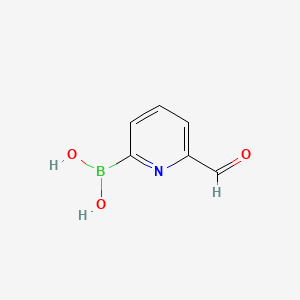

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)
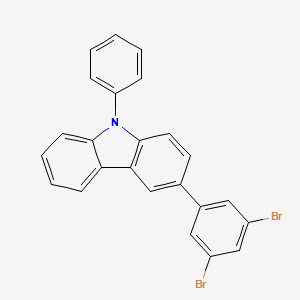
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)
![(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B580596.png)
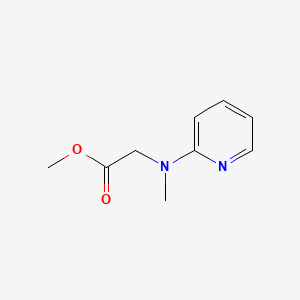

![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)

![[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid](/img/structure/B580605.png)
